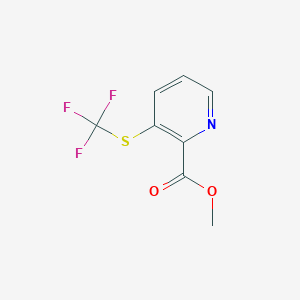

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate

CAS No.: 1204234-40-1

Cat. No.: VC11725437

Molecular Formula: C8H6F3NO2S

Molecular Weight: 237.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1204234-40-1 |

|---|---|

| Molecular Formula | C8H6F3NO2S |

| Molecular Weight | 237.20 g/mol |

| IUPAC Name | methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H6F3NO2S/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3 |

| Standard InChI Key | NZWGIICVWNAURG-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC=N1)SC(F)(F)F |

| Canonical SMILES | COC(=O)C1=C(C=CC=N1)SC(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate is defined by its pyridine ring, a six-membered aromatic system with one nitrogen atom. The trifluoromethylsulfanyl group at the 3-position introduces strong electron-withdrawing effects, while the methyl ester at the 2-position contributes to the molecule’s polarity. The compound’s SMILES notation, COC(=O)C1=C(C=CC=N1)SC(F)(F)F, and InChI key, NZWGIICVWNAURG-UHFFFAOYSA-N, provide precise descriptors of its connectivity and stereoelectronic features.

Key physicochemical properties inferred from related compounds include moderate lipophilicity due to the trifluoromethyl group, which enhances membrane permeability compared to non-fluorinated analogs. The ester functionality contributes to hydrolytic stability under physiological conditions, though it may undergo enzymatic cleavage in vivo, acting as a prodrug moiety. While specific data on melting and boiling points are unavailable, the molecular weight of 237.20 g/mol suggests a solid-state structure at room temperature, consistent with similar low-molecular-weight heterocycles.

Synthesis and Manufacturing Approaches

The synthesis of methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate typically involves multi-step protocols. A common strategy begins with the construction of the pyridine core, followed by sequential functionalization. One route involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine derivative. For example, a 3-bromo-pyridine-2-carboxylate intermediate may undergo substitution with a trifluoromethylsulfanyl anion (-SCF₃), generated in situ from reagents like trifluoromethanesulfenamide.

Alternative methods employ cross-coupling reactions, such as the use of palladium catalysts to introduce the -SCF₃ group via C–S bond formation. The methyl ester is often introduced early in the synthesis through esterification of a carboxylic acid precursor using methanol under acidic or basic conditions. Recent advances in continuous-flow chemistry have improved the efficiency of such multi-step syntheses, reducing reaction times and enhancing yields for structurally complex pyridine derivatives.

Comparative Analysis with Related Heterocycles

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate belongs to a broader class of substituted pyridines and fused heterocycles. For comparison:

-

Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylate (CID 13793457): This thienopyridine derivative lacks the -SCF₃ group but shares the methyl ester. Its fused thiophene ring increases aromatic surface area, potentially enhancing π-π stacking interactions .

-

Methyl 3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (PubChem CID 5238869): The addition of a thieno-pyridine framework and a second pyridinyl group introduces conformational rigidity, which may improve target selectivity but reduce solubility .

The presence of the -SCF₃ group in the target compound distinguishes it from these analogs, offering a balance between lipophilicity and electronic effects that could optimize drug-likeness parameters.

Research Gaps and Future Directions

Current research on methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate highlights several underexplored areas:

-

Synthetic Optimization: Developing catalytic asymmetric methods to access enantiomerically pure forms could unlock applications in chiral drug synthesis.

-

Biological Screening: High-throughput assays against kinase libraries, GPCRs, and ion channels are needed to identify lead candidates.

-

Pharmacokinetic Profiling: Studies on absorption, distribution, metabolism, and excretion (ADME) will clarify its suitability as a therapeutic agent.

-

Materials Science Applications: The -SCF₃ group’s electron-deficient nature suggests potential in organic semiconductors or liquid crystals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume